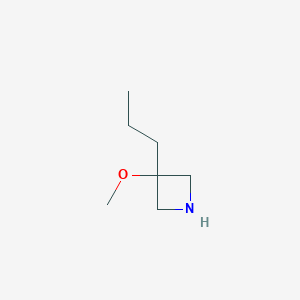
3-Methoxy-3-propylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-3-propylazetidine is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methoxy group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-3-propylazetidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-hydroxyazetidine.
Methoxylation: The hydroxyl group is then converted to a methoxy group using methyl iodide in the presence of a base such as sodium hydride.
Propylation: The azetidine ring is subsequently alkylated with a propyl group using propyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: N-oxides and other oxidized forms.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted azetidines depending on the reagents used.
Scientific Research Applications
3-Methoxy-3-propylazetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methoxy-3-propylazetidine exerts its effects depends on its interaction with specific molecular targets. The methoxy and propyl groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The azetidine ring’s strained structure may also play a role in its reactivity and interaction with biological systems.
Comparison with Similar Compounds
3-Methoxyazetidine: Lacks the propyl group, making it less hydrophobic.
3-Propylazetidine: Lacks the methoxy group, affecting its electronic properties.
3-Methoxy-3-ethylazetidine: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness: 3-Methoxy-3-propylazetidine’s combination of methoxy and propyl groups provides a unique balance of hydrophobicity and electronic properties, making it distinct from its analogs
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-methoxy-3-propylazetidine |
InChI |
InChI=1S/C7H15NO/c1-3-4-7(9-2)5-8-6-7/h8H,3-6H2,1-2H3 |
InChI Key |
VDVFAXXMKBWCOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



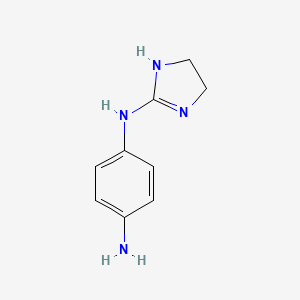
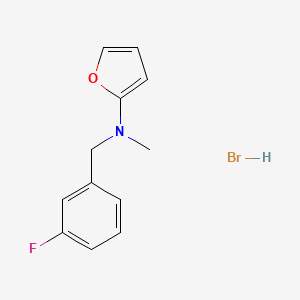
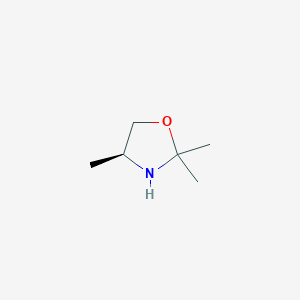
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
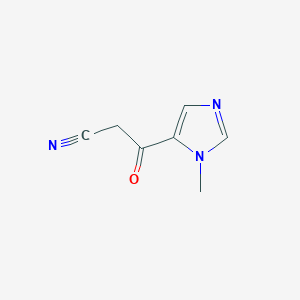
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12825748.png)
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
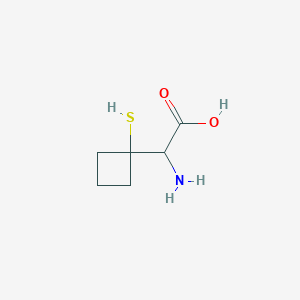

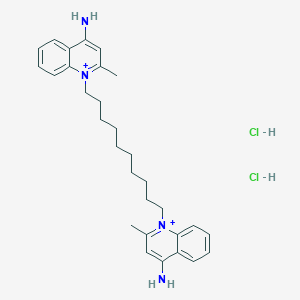
![4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12825783.png)
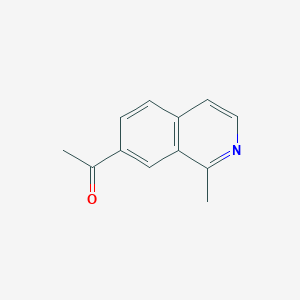
![Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate](/img/structure/B12825818.png)
